(1R,4S,4'Z,5'S,6R,6'S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-21-[tert-butyl(dimethyl)silyl]oxy-24-hydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
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Overview
Description
The compound (1R,4S,4’Z,5’S,6R,6’S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-21-[tert-butyl(dimethyl)silyl]oxy-24-hydroxy-4’-methoxyimino-5’,11,13,22-tetramethyl-6’-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2’-oxane]-2-one is a complex organic molecule with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. Common synthetic routes may include:
Formation of the spirocyclic core: This step often involves cyclization reactions, such as intramolecular aldol condensations or Michael additions.
Introduction of functional groups: Functional groups like tert-butyl(dimethyl)silyl, hydroxy, and methoxyimino are introduced through selective protection and deprotection steps, as well as nucleophilic substitution reactions.
Stereocontrol: The synthesis requires careful control of stereochemistry, often achieved through chiral catalysts or auxiliaries.
Industrial Production Methods
Industrial production of such complex molecules typically involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:
Optimization of reaction conditions: Using high-throughput screening to identify the best conditions for each step.
Automation: Employing automated synthesis platforms to increase efficiency and reproducibility.
Purification: Utilizing advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using reagents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The methoxyimino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the methoxyimino group would yield an amine.
Scientific Research Applications
Medicinal Chemistry: Its unique structure and functional groups make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms due to its ability to interact with various biomolecules.
Material Science: Its complex structure may impart unique properties to materials, making it useful in developing advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The functional groups and stereochemistry play a crucial role in its binding affinity and specificity. For example, the hydroxy and methoxyimino groups may form hydrogen bonds with the target, while the spirocyclic core provides structural rigidity.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Compounds: Compounds with similar spirocyclic frameworks, such as spirooxindoles, which are known for their biological activity.
Functionalized Silanes: Compounds with tert-butyl(dimethyl)silyl groups, which are commonly used in organic synthesis for protection and functionalization.
Uniqueness
This compound is unique due to its combination of a spirocyclic core, multiple stereocenters, and diverse functional groups. This combination imparts specific properties that may not be present in other similar compounds, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C43H67NO8Si |
---|---|
Molecular Weight |
754.1 g/mol |
IUPAC Name |
(1R,4S,4'Z,5'S,6R,6'S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-21-[tert-butyl(dimethyl)silyl]oxy-24-hydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C43H67NO8Si/c1-26(2)19-29(5)37-31(7)36(44-47-11)24-42(51-37)23-34-22-33(50-42)18-17-28(4)20-27(3)15-14-16-32-25-48-39-38(52-53(12,13)41(8,9)10)30(6)21-35(40(45)49-34)43(32,39)46/h14-17,19,21,26-27,31,33-35,37-39,46H,18,20,22-25H2,1-13H3/b15-14-,28-17-,29-19+,32-16-,44-36-/t27-,31-,33+,34-,35-,37+,38+,39+,42-,43+/m0/s1 |
InChI Key |
FTKPWAXKGSGMLD-UYEQETQJSA-N |
Isomeric SMILES |
C[C@@H]\1C/C(=C\C[C@@H]2C[C@@H](C[C@@]3(O2)C/C(=N/OC)/[C@@H]([C@H](O3)/C(=C/C(C)C)/C)C)OC(=O)[C@@H]4C=C([C@H]([C@@H]5[C@]4(/C(=C\C=C1)/CO5)O)O[Si](C)(C)C(C)(C)C)C)/C |
Canonical SMILES |
CC1CC(=CCC2CC(CC3(O2)CC(=NOC)C(C(O3)C(=CC(C)C)C)C)OC(=O)C4C=C(C(C5C4(C(=CC=C1)CO5)O)O[Si](C)(C)C(C)(C)C)C)C |
Origin of Product |
United States |
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